molecular formula C17H20N2O4 B7794325 Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid

Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B7794325
M. Wt: 316.35 g/mol
InChI Key: FXCGBFMJOLRFEI-UONOGXRCSA-N
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Description

Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C17H20N2O4. It is a derivative of pyrrolidine, featuring a tert-butoxycarbonyl (Boc) protecting group and a cyanophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction, where a suitable cyanophenyl halide reacts with the pyrrolidine derivative.

    Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The cyanophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield carboxylic acids or ketones.

    Reduction: Can produce primary amines or other reduced derivatives.

    Substitution: Can result in various substituted pyrrolidine derivatives.

Scientific Research Applications

Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:

    Trans-1-Boc-4-(4-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid: Differing by the presence of a trifluoromethyl group instead of a cyanophenyl group.

    Trans-1-Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: Featuring a methoxy group in place of the cyanophenyl group.

These compounds share similar structural frameworks but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

(3S,4R)-4-(4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-11(8-18)5-7-12/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCGBFMJOLRFEI-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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